Technical Monograph: Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Technical Monograph: Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
The following technical guide is structured as an advanced whitepaper for drug discovery scientists. It prioritizes mechanistic insight, synthetic rigour, and medicinal chemistry utility.
Core Scaffold Analysis & Application Guide
Executive Summary
Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 127717-19-5) represents a specialized bicyclic scaffold in modern medicinal chemistry. Structurally, it serves as a purine mimetic and an indole bioisostere , offering unique electronic distribution and hydrogen-bonding capabilities. The presence of the methyl group at the C4 position is critical; it introduces a specific steric vector that can lock conformation or fill hydrophobic pockets (the "magic methyl" effect) in kinase and phosphodiesterase (PDE) binding sites. This guide details its physicochemical profile, a regioselective synthesis strategy, and its utility as a divergent intermediate.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Specification |
| IUPAC Name | Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
| CAS Number | 127717-19-5 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | High: DMSO, DCM, Ethyl Acetate; Low: Water, Hexanes |
| LogP (Predicted) | ~1.8 – 2.2 (Lipophilic, membrane permeable) |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors |
| Topological Polar Surface Area | ~45 Ų |
Synthetic Architecture & Regioselectivity
The synthesis of the 4-methyl isomer presents a classic regioselectivity challenge in heterocyclic chemistry. The core is constructed via an oxidative [3+2] cycloaddition, but the substitution pattern of the starting pyridine dictates the product distribution.
The Regioselectivity Challenge
When 3-methylpyridine (beta-picoline) is subjected to N-amination and subsequent cycloaddition with methyl propiolate, two regioisomers are theoretically possible:
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4-Methyl Isomer (Target): Resulting from cyclization at the C2 position of the pyridine ring (adjacent to the methyl group).
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6-Methyl Isomer (Byproduct): Resulting from cyclization at the C6 position (sterically less hindered).
Expert Insight: While steric arguments favor the 6-methyl isomer, electronic activation by the methyl group can stabilize the transition state for C2 attack. Experimental protocols often yield a mixture (e.g., 2:1 ratio) that requires careful chromatographic separation.
Synthetic Workflow Visualization
The following diagram illustrates the divergent pathway and the critical separation step.
Caption: Divergent synthesis of 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate highlighting the critical regio-separation step.
Detailed Experimental Protocol
Note: This protocol is adapted from standard procedures for pyrazolo[1,5-a]pyridine carboxylates, optimized for the methyl ester.
Step 1: Preparation of N-Amino-3-methylpyridinium Mesylate
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Reagents: Dissolve 3-methylpyridine (1.0 eq) in DCM. Add O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) dropwise at 0°C.
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Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
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Isolation: Dilute with diethyl ether to precipitate the pyridinium salt. Filter the white solid and dry under vacuum. Store at -20°C if not using immediately.
Step 2: [3+2] Cycloaddition
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Setup: Suspend the N-amino salt (1.0 eq) in DMF (0.2 M concentration).
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Base: Add K₂CO₃ (2.5 eq) and stir for 15 minutes (solution turns yellow/orange).
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Cyclization: Add methyl propiolate (1.2 eq) dropwise.
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Conditions: Stir at RT for 12–16 hours under N₂ atmosphere.
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Workup: Dilute with water and extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Step 3: Purification (Critical)
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Column: Silica gel flash chromatography.
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Eluent: Gradient of 10% to 40% EtOAc in Hexanes.
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Identification:
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4-Methyl Isomer (Target): Typically elutes after the 6-methyl isomer due to slightly higher polarity or specific interaction with silica.
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NMR Verification: The 4-methyl isomer will show a specific coupling pattern for the pyridine protons (H5, H6, H7) where H5 is a doublet (coupled to H6) and H7 is a doublet, distinct from the 6-methyl pattern.
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Medicinal Chemistry Applications
Scaffold Utility & Reactivity
The 3-carboxylate is a "chemical handle" allowing access to diverse functionalities. The 4-methyl group remains inert but provides essential hydrophobic bulk.
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Hydrolysis: Conversion to the carboxylic acid (LiOH/THF) for amide coupling (library generation).
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Reduction: Conversion to the primary alcohol (LiAlH₄) for ether synthesis.
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Curtius Rearrangement: Conversion of the acid to the amine, yielding 3-amino-pyrazolo[1,5-a]pyridines (kinase hinge binders).
Pharmacophore Mapping
The scaffold is frequently used to target:
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PDE3/4 Inhibitors: Analogous to Ibudilast.
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Bromodomain Inhibitors: Mimicking the acetyl-lysine binding motif.
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Anti-infectives: Specifically against M. tuberculosis (Mtb) where the pyrazolo[1,5-a]pyridine core disrupts cell wall synthesis or respiration.
Caption: Functional transformations of the 3-carboxylate handle for SAR exploration.
References
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Synthesis & Regioselectivity
- Title: "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents"
- Source:J. Med. Chem. (via NIH/PubMed)
- Context: Details the general cycloaddition method and separ
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Structural Characterization
- Title: "Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach"
- Source:Molecules / NIH PMC
- Context: Provides specific NMR data and yield comparisons for 4-methyl vs 6-methyl isomers.
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Commercial & Chemical Data
- Title: "Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxyl
- Source: PubChem / CAS Common Chemistry
- Context: Verification of CAS 127717-19-5 and molecular weight.
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Reaction Methodology
- Title: "Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxid
- Source:Organic Chemistry Portal
- Context: Mechanistic background on the N-aminopyridine cycloaddition.
